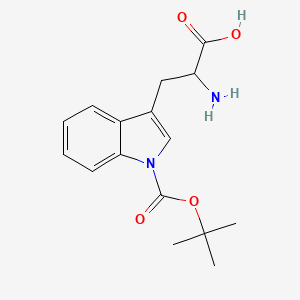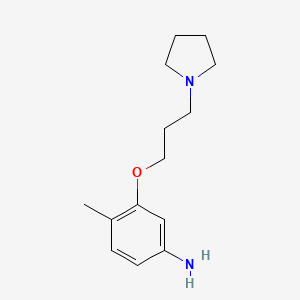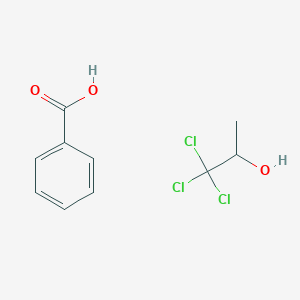
t-Butoxycarbonyl-l-trp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butoxycarbonyl-l-tryptophan: is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in peptide synthesis, as it prevents unwanted reactions at the amino group during the formation of peptide bonds. The Boc group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of Tryptophan: The synthesis of t-Butoxycarbonyl-l-tryptophan typically begins with the protection of the amino group of l-tryptophan.
Industrial Production Methods: Industrially, the process is scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The indole ring of tryptophan can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Oxidation and Reduction: The indole ring can also be oxidized to form various products, although these reactions are less common in the context of Boc-protected tryptophan.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nitrating agents, halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Deprotection: l-Tryptophan.
Substitution: Halogenated or nitrated tryptophan derivatives.
Oxidation: Oxidized indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: t-Butoxycarbonyl-l-tryptophan is widely used in the synthesis of peptides, where the Boc group protects the amino group during the formation of peptide bonds.
Biology:
Protein Engineering: It is used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and in the development of new therapeutic agents.
Industry:
Biotechnology: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.
Mecanismo De Acción
The primary role of t-Butoxycarbonyl-l-tryptophan is as a protected amino acid in peptide synthesis. The Boc group prevents the amino group from participating in unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity.
Comparación Con Compuestos Similares
- t-Butoxycarbonyl-l-alanine
- t-Butoxycarbonyl-l-phenylalanine
- t-Butoxycarbonyl-l-lysine
Uniqueness:
- Indole Ring: The presence of the indole ring in t-Butoxycarbonyl-l-tryptophan makes it unique compared to other Boc-protected amino acids. This ring can participate in various chemical reactions, providing additional versatility in synthetic applications.
- Fluorescence: The indole ring also imparts fluorescence properties, which can be useful in biochemical assays and studies.
Propiedades
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-3-(4-methoxy-benzyl)-[1,2,3]oxathiazolidine 2,2-dioxide](/img/structure/B12078255.png)

![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)







![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
